REACTION_CXSMILES
|
ClC(Cl)(Cl)[C:3]([C:5]1[NH:6][C:7]([CH3:12])=[C:8]([F:11])[C:9]=1[F:10])=[O:4].[OH-:15].[Na+].Cl>>[F:10][C:9]1[C:8]([F:11])=[C:7]([CH3:12])[NH:6][C:5]=1[C:3]([OH:4])=[O:15] |f:1.2|
|
Name
|
2,2,2-Trichloro-1-(3,4-difluoro-5-methyl-1H-pyrrol-2-yl)ethanone
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Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C=1NC(=C(C1F)F)C)(Cl)Cl
|
Name
|
Intermediate 80
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C=1NC(=C(C1F)F)C)(Cl)Cl
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for a further 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
A brown precipitate of product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel elution with EtOAc/hexanes (1:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(NC(=C1F)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 306 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |